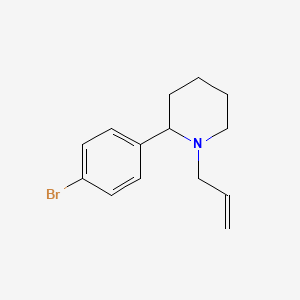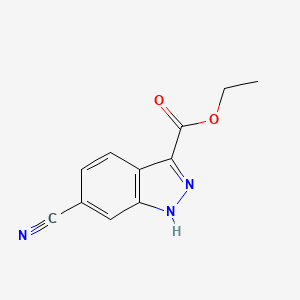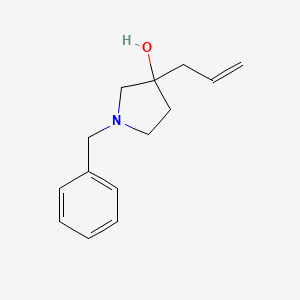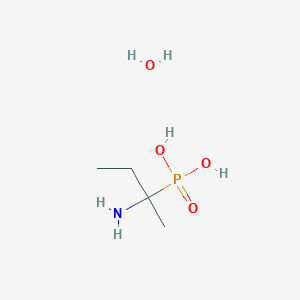
(2-Aminobutan-2-yl)phosphonic acid hydrate
Descripción general
Descripción
(2-Aminobutan-2-yl)phosphonic acid hydrate, also known as ABPA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. ABPA is a phosphonic acid derivative that contains an amino group, making it a useful building block for the synthesis of complex organic molecules. In
Aplicaciones Científicas De Investigación
(2-Aminobutan-2-yl)phosphonic acid hydrate has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, as well as a chiral auxiliary in asymmetric synthesis. This compound has also been used in the development of new drugs and as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (2-Aminobutan-2-yl)phosphonic acid hydrate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of certain bacteria and viruses.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and memory. This compound has also been found to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Aminobutan-2-yl)phosphonic acid hydrate in lab experiments is its ease of synthesis and availability. It is also relatively stable and easy to handle. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on (2-Aminobutan-2-yl)phosphonic acid hydrate. One area of interest is its potential applications in the treatment of Alzheimer's disease and other neurodegenerative diseases. This compound has also been studied for its potential use as a biosensor for detecting various molecules in the body. Additionally, further research on the mechanism of action of this compound could lead to the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-aminobutan-2-ylphosphonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P.H2O/c1-3-4(2,5)9(6,7)8;/h3,5H2,1-2H3,(H2,6,7,8);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFGFZIYHLOEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(N)P(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693835 | |
| Record name | (2-Aminobutan-2-yl)phosphonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79014-65-6 | |
| Record name | (2-Aminobutan-2-yl)phosphonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1503073.png)
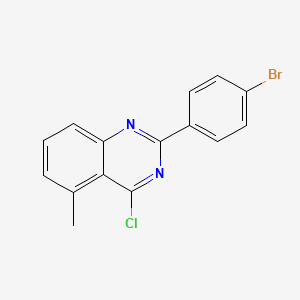

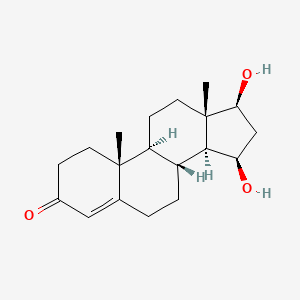
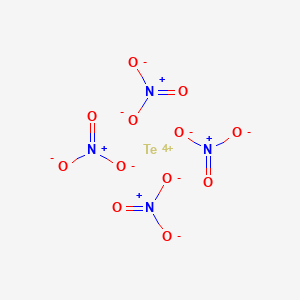
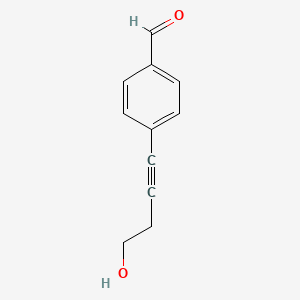

![Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1503101.png)

